OBP-801
Beschreibung
Eigenschaften
Aussehen |
Solid powder |
|---|---|
Synonyme |
OBP-801; OBP 801; OBP801.; unknown |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Pharmacodynamic Properties of HDAC Inhibitors
Key Findings :
- OBP-801 exhibits 50-fold higher HDAC inhibitory activity than vorinostat and belinostat .
- Unlike hydroxamates (vorinostat, belinostat), OBP-801’s cyclic structure enhances target specificity for class I HDACs, reducing off-target effects .
- Romidepsin, another cyclic peptide, shows lower potency (IC50 ~36 nM) compared to OBP-801 .
Preclinical Efficacy and Synergy with Other Therapies
Antitumor Activity in Solid Tumors
- Single-Agent Effects: In rhabdomyosarcoma (RMS), OBP-801 induced M-phase arrest and apoptosis at 2.6 nM (IC50), suppressing tumor growth in xenograft models . In prostate cancer, OBP-801 downregulated androgen receptor (AR) via miR-320a upregulation, independent of hormone sensitivity .
Combination Therapy :
- With Eribulin (TNBC) : Synergistic growth inhibition (combination index <1) via survivin/Bcl-xL suppression and MAPK pathway inhibition. OBP-801 reversed Eribulin-induced survivin upregulation, enhancing apoptosis .
- With Anti-PD-1 (ccRCC) : Increased CD3<sup>+</sup> T-cell infiltration and MHC-I presentation, augmenting checkpoint inhibitor efficacy .
- With 5-FU/Radiation (Esophageal SCC) : Enhanced cytotoxicity by suppressing thymidylate synthase (TS) expression .
Table 2: Preclinical Combination Efficacy
Clinical Progress
- Stable disease rate: 37.5% across doses .
- Comparison with Approved HDAC Inhibitors: Compound Approved Indications Common Adverse Events OBP-801 Under investigation Anemia, fatigue, hypertriglyceridemia Vorinostat Cutaneous T-cell lymphoma Diarrhea, fatigue, thrombocytopenia Romidepsin Peripheral T-cell lymphoma Nausea, ECG abnormalities
Notable Limitations:
- OBP-801’s development in oncology was paused due to DLTs in early trials, prompting a shift to explore lower-dose combinations and non-oncology applications (e.g., glaucoma) .
Advantages and Unmet Needs
- Advantages: Superior HDAC inhibition potency and class I specificity . Dual antitumor and immunomodulatory effects (e.g., MHC-I upregulation) .
- Challenges: Narrow therapeutic window in monotherapy. Limited clinical data beyond phase I.
Q & A
Q. What is the primary mechanism of action of OBP-801 in cancer cells?
OBP-801 is a histone deacetylase (HDAC) inhibitor that selectively targets Class I HDACs. It induces hyperacetylation of histones (e.g., H3 and H4), leading to chromatin remodeling, transcriptional activation of tumor suppressor genes (e.g., p21), and subsequent cell cycle arrest (G1, G2/M, or M-phase) and apoptosis. Key markers include increased p21 expression, reduced survivin levels, and caspase-3 activation .
Q. What experimental models are used to evaluate OBP-801’s antitumor effects?
- In vitro: RMS (Rh30, RD), TNBC (SUM159PT, MDA-MB-231), and myxofibrosarcoma (NMFH-1, NMFH-2) cell lines. Assays include WST-8 for viability, flow cytometry for cell cycle/apoptosis, and Western blotting for protein expression .
- In vivo: BALB/c nu/nu mouse xenograft models, with tumor growth monitored via bioluminescence (e.g., Rh30-luc cells) or caliper measurements. Dosing: 10 mg/kg intraperitoneally, 3×/week .
Q. How is apoptosis assessed in OBP-801-treated cells?
- Flow cytometry: Annexin V/PI staining to distinguish early/late apoptosis.
- Immunoblotting: Detection of cleaved caspase-3 and PARP.
- Morphological analysis: γH2AX staining for DNA damage and immunofluorescence for mitotic catastrophe (e.g., chromosome misalignment) .
Advanced Research Questions
Q. How does OBP-801 induce mitotic catastrophe, and what markers validate this process?
OBP-801 disrupts mitosis by impairing spindle assembly and survivin recruitment to centrosomes, leading to chromosome misalignment. Markers include:
- γH2AX: Indicates DNA double-strand breaks.
- Survivin downregulation: Measured via Western blot or immunocytochemistry.
- Abnormal mitotic figures: Visualized by α-tubulin/CREST staining .
Q. What strategies optimize OBP-801’s synergy with chemotherapy agents?
- With eribulin (TNBC): OBP-801 suppresses eribulin-induced survivin/Bcl-xL upregulation, enhancing apoptosis. Use low-dose OBP-801 (2.75 nM) to avoid ROS-mediated toxicity .
- With amrubicin (SQCLC): OBP-801 induces TXNIP, which amplifies oxidative stress from amrubicin. In vivo: 10 mg/kg OBP-801 + 5 mg/kg amrubicin reduces tumor volume by >50% .
- With pazopanib (myxofibrosarcoma): Combination enhances G2/M arrest via Akt-mTOR pathway modulation .
Q. How can discrepancies in OBP-801’s IC50 values across cell lines be resolved?
- Standardize assays: Use WST-8 or MTT under consistent conditions (e.g., 72-hour exposure).
- Control for HDAC isoform expression: Class I HDAC selectivity may vary; validate via qPCR or isoform-specific inhibitors.
- Assess drug uptake: LC-MS/MS to quantify intracellular OBP-801 levels .
Q. What in vivo dosing protocols balance efficacy and toxicity?
Q. How does OBP-801’s HDAC isoform selectivity influence its therapeutic window?
OBP-801 primarily inhibits Class I HDACs (vs. pan-HDAC inhibitors like vorinostat), reducing toxicity in normal cells (e.g., fibroblasts IC50 = 30 µM vs. 1.8–2.6 nM in RMS). Validate selectivity using HDAC isoform knockdown models .
Methodological Recommendations
- Contradiction analysis: Compare OBP-801’s effects across cell lines using unified protocols (e.g., exposure time, serum concentration) .
- Biomarker validation: Use ChIP-seq to map histone acetylation changes and RNA-seq to identify OBP-801-regulated genes .
- Clinical translation: Refer to Phase Ia trial data (NCT02414516) for safety benchmarks in solid tumors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
